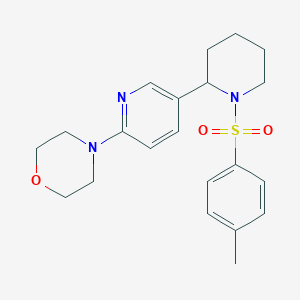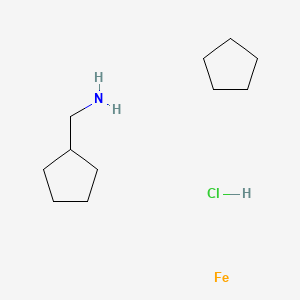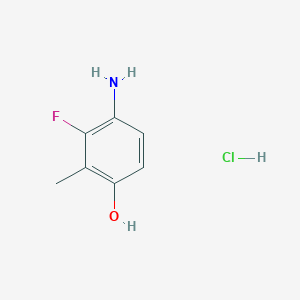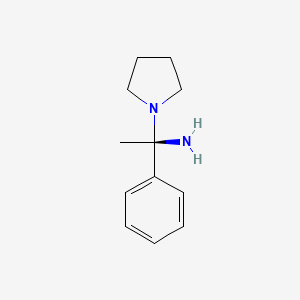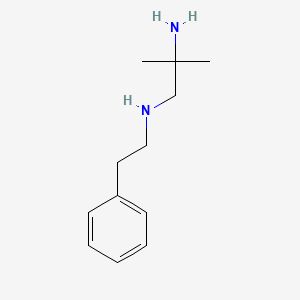
4-(4-Methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both thiazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of nitrogen and sulfur atoms in the rings can contribute to a variety of chemical properties and reactivities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the formation of the thiazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of 4-methylthiazole with appropriate nitrile oxides to form the oxadiazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4-Methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- 5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole
Uniqueness
4-(4-Methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of thiazole and oxadiazole rings in its structure. This dual-ring system can confer distinct chemical properties and biological activities compared to other similar compounds that may only contain one type of ring.
Propiedades
Número CAS |
874594-09-9 |
|---|---|
Fórmula molecular |
C6H6N4OS |
Peso molecular |
182.21 g/mol |
Nombre IUPAC |
4-(4-methyl-1,3-thiazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-12-6(8-3)4-5(7)10-11-9-4/h2H,1H3,(H2,7,10) |
Clave InChI |
RNAQDCRNMLPMJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C2=NON=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



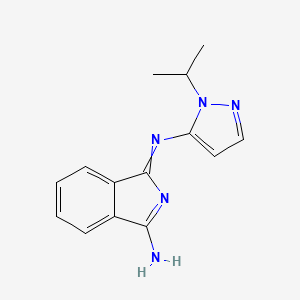
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
